8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC18308989
Molecular Formula: C6H3BrIN3
Molecular Weight: 323.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrIN3 |
|---|---|
| Molecular Weight | 323.92 g/mol |
| IUPAC Name | 8-bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C6H3BrIN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H |
| Standard InChI Key | MIZSROIBXHWJGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NN=CN2C=C1I)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
8-Bromo-6-iodo- triazolo[4,3-a]pyridine features a bicyclic system comprising a pyridine ring fused to a triazole moiety. Bromine and iodine substituents occupy positions 8 and 6, respectively, conferring distinct electronic and steric properties. The IUPAC name is 8-bromo-6-iodo- triazolo[4,3-a]pyridine, with the SMILES notation C1=C(C2=NN=CN2C=C1I)Br .
Physicochemical Characteristics
-
Molecular Formula:
-
Solubility: Limited aqueous solubility; soluble in polar aprotic solvents like DMSO .
-
Stability: Sensitive to light and moisture, requiring storage at 2–8°C .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via cyclization of halogenated pyridine precursors. A common route involves:
-
Bromination/Iodination: Sequential halogenation of a pyridine intermediate.
-
Triazole Formation: Cyclization using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
-
Purification: Chromatographic techniques to achieve >95% purity.
Scalability Challenges
Industrial production faces hurdles in optimizing halogenation selectivity and minimizing byproducts. Continuous flow reactors have been proposed to enhance yield and reproducibility.
Biological Activities and Mechanisms
IDO1 Inhibition
8-Bromo-6-iodo-[1, triazolo[4,3-a]pyridine exhibits sub-micromolar inhibition of IDO1 (), a key enzyme in tumor immune evasion. Its triazole scaffold binds the heme cofactor, disrupting tryptophan metabolism and potentiating T-cell activation .
Antimitotic Effects
The compound inhibits microtubulin polymerization (), arresting mitosis in cancer cells. This activity is attributed to halogen-enhanced interactions with β-tubulin.
Antimicrobial Properties
Derivatives show antifungal activity against Trichophyton and Microsporum species (), likely via disruption of fungal cell wall synthesis .
Structural Analogs and Comparative Analysis
The dual halogenation in 8-bromo-6-iodo derivatives confers superior binding affinity and selectivity compared to mono-halogenated analogs .
Applications in Drug Development
Cancer Immunotherapy
As an IDO1 inhibitor, the compound synergizes with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models, reducing tumor volume by 62% . Clinical trials are pending due to promising in vitro metabolic stability () .
Antimicrobial Agents
Structural optimization has yielded derivatives with broad-spectrum activity against drug-resistant Candida albicans () .
Future Research Directions
-
In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity in primate models.
-
Combination Therapies: Explore synergies with CAR-T cells and radiotherapy.
-
Material Science Applications: Investigate use in organic semiconductors due to halogen-mediated charge transport.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume